7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
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Overview
Description
7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. Quinazolinone derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting 5-fluoropyrimidine with piperidine-4-carboxylic acid under suitable conditions.
Quinazolinone Core Construction: The quinazolinone core is constructed by reacting the piperidine intermediate with 2-methylquinazolin-4-one in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
Uniqueness
7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one is unique due to its specific combination of fluorine atoms and the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-12-24-17-8-14(20)2-3-16(17)18(27)26(12)11-13-4-6-25(7-5-13)19-22-9-15(21)10-23-19/h2-3,8-10,13H,4-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKBOJXDYVTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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